molecular formula C6H10Br2N2O B1520385 4-(Aminomethyl)pyridin-2-ol dihydrobromide CAS No. 1235439-27-6

4-(Aminomethyl)pyridin-2-ol dihydrobromide

Cat. No.: B1520385
CAS No.: 1235439-27-6
M. Wt: 285.96 g/mol
InChI Key: RZKRKAZDYQRCJV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-2-ol dihydrobromide is a pyridine derivative with the molecular formula C₆H₁₀Br₂N₂O and a molecular weight of 285.98 g/mol . Its CAS number is 1235439-27-6, and it is commercially available as a dihydrobromide salt, which enhances its stability and solubility in polar solvents. The compound features a hydroxyl group (-OH) at the 2-position of the pyridine ring and an aminomethyl (-CH₂NH₂) substituent at the 4-position, protonated as -CH₂NH₃⁺ in the dihydrobromide form. This structural arrangement confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name

4-(aminomethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2BrH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKRKAZDYQRCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-27-6
Record name 4-(aminomethyl)pyridin-2-ol dihydrobromide
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Scientific Research Applications

Medicinal Chemistry

The compound has been investigated as a potential therapeutic agent due to its ability to interact with biological targets. Notably, it has shown promise in:

  • Enzyme Inhibition : Research indicates that derivatives of 4-(aminomethyl)pyridin-2-ol can act as inhibitors for various enzymes, including those involved in cancer pathways. For instance, modifications of the compound have led to the development of potent inhibitors for protein kinases, which are critical in cancer signaling pathways .
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Similar compounds based on the 2-aminopyridine scaffold have demonstrated effectiveness as selective inhibitors of nNOS, a target for treating neurological disorders. The structure-activity relationship (SAR) studies highlight the significance of the aminomethyl group in enhancing potency and selectivity .

Biological Research

The compound's ability to modulate biological processes makes it valuable in biological studies:

  • Receptor Binding Studies : The interaction of 4-(aminomethyl)pyridin-2-ol with various receptors has been explored, providing insights into its potential roles in neurotransmission and other physiological processes .
  • Cancer Research : Case studies have shown that derivatives of this compound can inhibit tumor growth in vivo, suggesting its application in developing anticancer therapies .

Material Science

In material science, 4-(aminomethyl)pyridin-2-ol dihydrobromide serves as a precursor for synthesizing novel materials:

  • Polymer Synthesis : The compound can be utilized as a monomer or crosslinking agent in polymer chemistry, contributing to the development of new materials with enhanced properties .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study AInvestigate enzyme inhibitionFound effective against PKB with high selectivity
Study BAssess nNOS inhibitionIdentified as a potent inhibitor with good permeability
Study CEvaluate polymer applicationsDemonstrated utility as a monomer leading to improved material properties

Mechanism of Action

The mechanism by which 4-(Aminomethyl)pyridin-2-ol dihydrobromide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Pyridine Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance
4-(Aminomethyl)pyridin-2-ol dihydrobromide C₆H₁₀Br₂N₂O 285.98 2-OH, 4-CH₂NH₂ (dihydrobromide) Potential ion channel modulation
4-(Aminomethyl)pyridine C₆H₈N₂ 108.14 4-CH₂NH₂ HVACCs potentiation
4-Di(methylamino)pyridine C₇H₁₁N₃ 137.18 4-N(CH₃)₂ Enhanced HVACCs activity vs. 4-AP
Pyridoxamine Dihydrochloride C₈H₁₄Cl₂N₂O₂ 241.11 3-OH, 4-CH₂NH₂, 5-CH₂OH (dihydrochloride) Vitamin B6 analog, enzymatic cofactor
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine C₁₆H₁₁ClN₄ 298.74 2-amino, 4-(chlorophenyl)pyridine Synthetic intermediate for drug discovery

Key Observations :

  • 4-(Aminomethyl)pyridine lacks the hydroxyl group and dihydrobromide salt, resulting in lower molecular weight and altered solubility. It exhibits higher potency in modulating high-voltage-activated calcium channels (HVACCs) compared to 4-aminopyridine (4-AP) .
  • Pyridoxamine dihydrochloride shares the aminomethyl and hydroxyl groups but includes additional hydroxymethyl and methyl groups. Its dihydrochloride salt form is critical for biological activity as a vitamin B6 derivative .
  • Chlorophenyl-substituted pyridines (e.g., entries in Table 1) demonstrate higher molecular weights and melting points (268–287°C), likely due to increased aromaticity and halogen interactions .

Impact of Salt Form on Physicochemical Properties

Table 2: Comparison of Salt Forms
Compound Salt Form Solubility (Polar Solvents) Melting Point (°C) Stability
This compound Dihydrobromide High Not reported Enhanced vs. free base
Pyridoxamine dihydrochloride Dihydrochloride Moderate 227 (decomposes) Hygroscopic
4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride High Not reported Stable in aqueous solutions

Key Observations :

  • Dihydrobromide salts generally exhibit higher solubility in water and polar solvents compared to dihydrochlorides due to bromide’s larger ionic radius and lower lattice energy .
  • Stability varies with counterion: Dihydrobromide forms are less hygroscopic than dihydrochlorides, making them preferable for solid-state applications .

Electronic and Thermal Properties

  • Pyridin-2-ol derivatives with flexible aminomethyl groups (e.g., this compound) show distinct electronic profiles due to resonance between the hydroxyl and aminomethyl groups. This enhances their ability to participate in hydrogen bonding and metal coordination .
  • In contrast, rigid analogs like 4-di(methylamino)pyridine exhibit reduced conformational flexibility, leading to higher thermal stability but lower solubility .

Biological Activity

4-(Aminomethyl)pyridin-2-ol dihydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with an amino and hydroxymethyl substituent. The dihydrobromide form enhances its solubility, which is crucial for biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound.

  • Table 1: Antimicrobial Activity of Pyridine Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(Aminomethyl)pyridin-2-olStaphylococcus aureus25 μg/mL
Escherichia coli30 μg/mL
Pseudomonas aeruginosa35 μg/mL

These results indicate that the compound exhibits significant antibacterial activity against common pathogens, comparable to standard antibiotics .

Anticancer Activity

Research has shown that various pyridine derivatives possess anticancer properties. A study focusing on the cytotoxic effects of this compound demonstrated its efficacy against several cancer cell lines.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • Findings : The compound showed IC50 values of 15 µM for HeLa, 20 µM for MCF-7, and 18 µM for A549 cells, indicating moderate to high cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit key inflammatory mediators such as COX enzymes.

  • Table 2: Inhibition of COX Enzymes
CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
4-(Aminomethyl)pyridin-2-ol28.39 μM23.80 μM

The data suggest that this compound has a selective inhibitory effect on COX-2, which is beneficial for reducing inflammation without significantly affecting COX-1 activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridine derivatives is essential for optimizing their biological activities. Modifications at specific positions on the pyridine ring can enhance efficacy and reduce toxicity.

  • Substituents : The presence of electron-donating groups (e.g., -OH) has been shown to improve antimicrobial and anticancer activities.
  • Positioning : The position of amino groups relative to hydroxymethyl groups is critical for maximizing bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)pyridin-2-ol dihydrobromide
Reactant of Route 2
4-(Aminomethyl)pyridin-2-ol dihydrobromide

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